![molecular formula C11H7F3N2O3 B14052480 (E)-3-(6-Trifluoromethoxy-1H-benzo[d]imidazol-5-yl)acrylic acid](/img/structure/B14052480.png)
(E)-3-(6-Trifluoromethoxy-1H-benzo[d]imidazol-5-yl)acrylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3-(6-Trifluoromethoxy-1H-benzo[d]imidazol-5-yl)acrylic acid is a synthetic organic compound characterized by the presence of a trifluoromethoxy group attached to a benzimidazole ring, which is further connected to an acrylic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(6-Trifluoromethoxy-1H-benzo[d]imidazol-5-yl)acrylic acid typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:
Formation of the benzimidazole ring: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.
Introduction of the trifluoromethoxy group: This step often involves the use of trifluoromethoxy reagents such as trifluoromethyl iodide in the presence of a base.
Formation of the acrylic acid moiety: This can be done through a Heck reaction, where the benzimidazole derivative is coupled with an appropriate acrylate under palladium catalysis.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-3-(6-Trifluoromethoxy-1H-benzo[d]imidazol-5-yl)acrylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or hydrogenation over a palladium catalyst.
Substitution: The trifluoromethoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas over palladium on carbon.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted benzimidazole derivatives.
Applications De Recherche Scientifique
(E)-3-(6-Trifluoromethoxy-1H-benzo[d]imidazol-5-yl)acrylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of (E)-3-(6-Trifluoromethoxy-1H-benzo[d]imidazol-5-yl)acrylic acid involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
Trifluorotoluene: An organic compound with a trifluoromethyl group attached to a benzene ring, used as a solvent and intermediate in organic synthesis.
Trifluoromethylbenzimidazole: A compound with a trifluoromethyl group attached to a benzimidazole ring, studied for its anti-ferroelectric properties.
Uniqueness
(E)-3-(6-Trifluoromethoxy-1H-benzo[d]imidazol-5-yl)acrylic acid is unique due to the presence of both the trifluoromethoxy group and the acrylic acid moiety, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C11H7F3N2O3 |
|---|---|
Poids moléculaire |
272.18 g/mol |
Nom IUPAC |
3-[6-(trifluoromethoxy)-3H-benzimidazol-5-yl]prop-2-enoic acid |
InChI |
InChI=1S/C11H7F3N2O3/c12-11(13,14)19-9-4-8-7(15-5-16-8)3-6(9)1-2-10(17)18/h1-5H,(H,15,16)(H,17,18) |
Clé InChI |
WHGGHZGIWGTNQM-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=CC2=C1NC=N2)OC(F)(F)F)C=CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


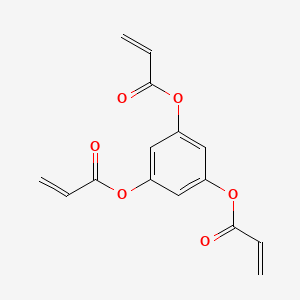

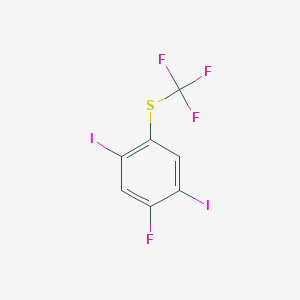
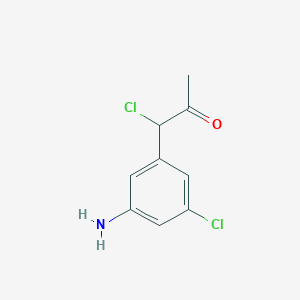
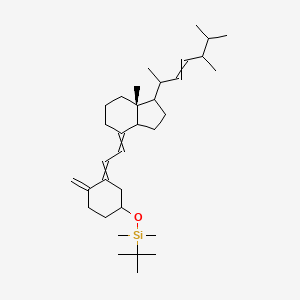
![3-methyl-5,6-dihydro-4H-cyclopenta[b]thiophen-4-one](/img/structure/B14052437.png)

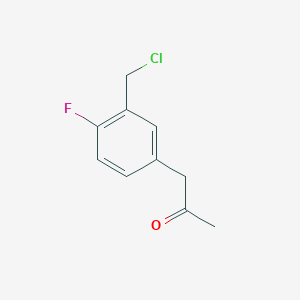
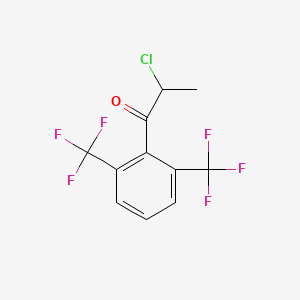


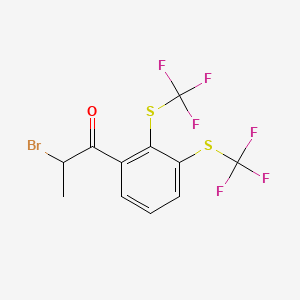
![2-[[(7S)-7-[[(2R)-2-hydroxy-2-[4-hydroxy-3-(2-hydroxyethyl)phenyl]ethyl]amino]-5,6,7,8-tetrahydronaphthalen-2-yl]oxy]-N,N-dimethylacetamide;sulfuric acid](/img/structure/B14052469.png)

